![molecular formula C18H13N7S B1681655 SGX-523 CAS No. 1022150-57-7](/img/structure/B1681655.png)
SGX-523
Übersicht
Beschreibung
SGX-523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo . It has been linked to kidney, gastric, and lung cancers . This compound potently inhibited MET with an IC 50 of 4 nmol/L and is >1,000-fold selective versus other protein kinases .
Molecular Structure Analysis
This compound has a molecular formula of C18H13N7S and a molecular weight of 359.41 . Crystallographic study revealed that this compound stabilizes MET in a unique inactive conformation that is inaccessible to other protein kinases .Chemical Reactions Analysis
This compound is metabolized by aldehyde oxidase (AO) to generate a quinolinone derivative, resulting in species-specific renal toxicity due to the crystallization of the quinolinone metabolite .Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H13N7S and a molecular weight of 359.41 . More specific physical and chemical properties are not available in the retrieved resources.In Vivo
In vivo studies have been conducted using Sgx-523 to study its pharmacokinetics, pharmacodynamics, and biological activity. These studies have shown that this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours. The compound is then metabolized by the liver and excreted in the urine. This compound has also been shown to inhibit this compound activity in vivo, thereby demonstrating its potential as an effective therapeutic agent for the treatment of diseases associated with this compound activity.
In Vitro
In vitro studies have been conducted using Sgx-523 to study its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics. These studies have shown that this compound is a potent and selective inhibitor of this compound, with IC50 values of 0.3-3.0 μM. The compound has also been shown to inhibit the activity of other CDKs, such as CDK1 and CDK4, but at much lower concentrations. In addition, this compound has been shown to inhibit the growth of various cancer cell lines in vitro, suggesting its potential as an anti-cancer drug.
Wirkmechanismus
Target of Action
SGX-523 is a selective inhibitor of the receptor tyrosine kinase MET . The MET receptor tyrosine kinase, also known as the Hepatocyte Growth Factor Receptor (HGFR), plays a crucial role in cellular growth, survival, and migration . It has been implicated in the development and progression of various types of cancers, including kidney, gastric, and lung cancers .
Mode of Action
This compound acts as an ATP-competitive inhibitor, selectively binding to the MET receptor and preventing its activation . It inhibits MET autophosphorylation and signaling, thereby disrupting the MET signaling pathway . Additionally, this compound activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme involved in the apoptosis signaling cascade .
Biochemical Pathways
The inhibition of MET by this compound affects several biochemical pathways. It has been shown to inhibit the phosphorylation of MEK, MAPK, and AKT in brain cancer cell lines . This leads to a disruption in cell proliferation, cell cycle progression, cell migration, and cell invasion .
Result of Action
This compound has demonstrated potent anti-tumor activity in various cancer models. It inhibits MET-mediated signaling, cell proliferation, and cell migration at nanomolar concentrations . In vivo, this compound has been shown to inhibit the growth of tumor xenografts derived from human glioblastoma, lung, and gastric cancers .
Biologische Aktivität
Sgx-523 has been shown to inhibit the growth of various cancer cell lines in vitro, suggesting its potential as an anti-cancer drug. In addition, the compound has been shown to inhibit the growth of other cell types, such as fibroblasts and endothelial cells. The compound has also been shown to inhibit the activity of other CDKs, such as CDK1 and CDK4, but at much lower concentrations.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of this compound, leading to the accumulation of cell cycle inhibitors, such as p21 and p27. This inhibition leads to the arrest of the cell cycle and the induction of apoptosis. In addition, the compound has been shown to inhibit the activity of other CDKs, such as CDK1 and CDK4, but at much lower concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Sgx-523 in lab experiments is its high selectivity and potency for this compound inhibition. The compound has been shown to inhibit the activity of other CDKs, such as CDK1 and CDK4, but at much lower concentrations. In addition, the compound has been shown to be rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours. One of the limitations of using this compound in lab experiments is that it is a small molecule inhibitor, which means that it is not as stable as larger molecules and is more likely to be degraded by enzymes or other metabolic processes.
Zukünftige Richtungen
There are several potential future directions for research on Sgx-523. These include further studies to assess the compound’s pharmacokinetics, pharmacodynamics, and biological activity in vivo; further studies to assess the compound’s mechanism of action, biochemical and physiological effects, and pharmacodynamics in vitro; and further studies to assess the compound’s potential as an anti-cancer drug. In addition, further studies could be conducted to assess the compound’s potential as a therapeutic agent for other diseases, such as Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. Finally, further studies could be conducted to assess the compound’s potential as a therapeutic agent for other conditions, such as inflammation and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Krebstherapie
SGX-523 hat sich als ein wichtiges Ziel für die Entwicklung neuartiger Krebstherapeutika herauskristallisiert . Es wurde mit verschiedenen Krebsarten in Verbindung gebracht, darunter Nieren-, Magen- und Lungenkrebs . Es hat im Tierversuch eine Antitumoraktivität gezeigt .
Hemmung der MET-Rezeptor-Tyrosinkinase
This compound ist ein exquisit selektiver, ATP-kompetitiver Inhibitor der MET-Rezeptor-Tyrosinkinase . Es hemmt MET potent mit einem IC50 von 4 nmol/L und ist >1.000-fach selektiv gegenüber den >200 anderen Proteinkinasen, die in biochemischen Assays getestet wurden .
Hemmung der Zellproliferation und -migration
This compound hemmt MET-vermittelte Signalübertragung, Zellproliferation und Zellmigration in nanomolaren Konzentrationen . Es hat keinen Einfluss auf die Signalübertragung, die von anderen Proteinkinasen abhängt, einschließlich der eng verwandten RON, selbst bei mikromolaren Konzentrationen .
Behandlung von Glioblastomen
This compound hat sich als Hemmer des Wachstums von menschlichen Glioblastom-Tumoren in einem Mausmodell gezeigt . Es wurde auch gezeigt, dass es das Wachstum von menschlichen Glioblastom-Xenograften in Mäusen hemmt .
Behandlung von Lungen- und Magenkrebs
This compound wurde mit der dosisabhängigen Hemmung des Wachstums von Tumor-Xenograften in Verbindung gebracht, die von menschlichem Lungen- und Magenkrebs abgeleitet sind . Es hat eine potente Antitumoraktivität gezeigt, wenn es oral in einem humanen Magenkrebs-Xenograft-Modell verabreicht wird .
Hemmung von HGF/MET-abhängigen zellulären Phänotypen
This compound hemmt potent HGF/MET-abhängige zelluläre Phänotypen und ist in der Lage, das Wachstum zu hemmen und in einigen Fällen eine Regression verschiedener Tumor-Xenograften bei Mäusen zu bewirken .
Hemmung der MET-Autophosphorylierung
This compound hemmt die MET-Autophosphorylierung in der Magenkrebszelllinie GTL16 und der humanen Lungenkarzinomzelllinie A549 .
Behandlung von Krebserkrankungen des menschlichen Gehirns
This compound hat sich als vielversprechend für die Behandlung von Krebserkrankungen des menschlichen Gehirns erwiesen . Es hat eine potente Hemmung des Wachstums von menschlichen Glioblastom-Xenograften in Mäusen gezeigt .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-[[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7S/c1-24-11-13(10-20-24)16-6-7-17-21-22-18(25(17)23-16)26-14-4-5-15-12(9-14)3-2-8-19-15/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZUAADEACICHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=C(C=C4)N=CC=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647300 | |
Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SGX523 is selective inhibitor of the receptor tyrosine kinase MET. MET is implicated in development and progression of cancer. SGX523 ihibits MET autophosphorylation and signalling, as well as activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme which is part of the apoptosis signalling cascade. | |
Record name | SGX-523 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06314 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1022150-57-7 | |
Record name | 6-[[6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022150-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SGX-523 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SGX-523 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06314 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SGX-523 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH8SQN09KJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.